molecular formula C20H17BrN2O2 B14225670 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one CAS No. 569686-05-1

6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14225670
CAS No.: 569686-05-1
M. Wt: 397.3 g/mol
InChI Key: NZYXIFWQOYQTHB-UHFFFAOYSA-N
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Description

6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is a derivative of the benzo[a]phenoxazine family, known for its vibrant fluorescent properties. This compound is structurally related to Nile Red, a well-known dye used in various biological and chemical applications due to its ability to stain lipophilic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one typically involves the bromination of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one. The process begins with the preparation of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one from 1-naphthols or 1,3-naphthalenediols. The bromination is then carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one involves its interaction with lipophilic environments, leading to changes in its fluorescence properties. The compound can intercalate into lipid membranes, altering its electronic structure and fluorescence emission. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing damage to target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is unique due to its bromine substitution, which can enhance its photophysical properties and reactivity. This modification allows for more specialized applications in imaging and sensing compared to its unsubstituted counterparts .

Properties

CAS No.

569686-05-1

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

6-bromo-9-(diethylamino)benzo[a]phenoxazin-5-one

InChI

InChI=1S/C20H17BrN2O2/c1-3-23(4-2)12-9-10-15-16(11-12)25-20-17(21)19(24)14-8-6-5-7-13(14)18(20)22-15/h5-11H,3-4H2,1-2H3

InChI Key

NZYXIFWQOYQTHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)Br

Origin of Product

United States

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